molecular formula C25H28O4 B1508332 Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate CAS No. 1071466-61-9

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate

Cat. No.: B1508332
CAS No.: 1071466-61-9
M. Wt: 392.5 g/mol
InChI Key: GJTZQXNRNNDGRG-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate is a useful research compound. Its molecular formula is C25H28O4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Impact

  • BPA is widely recognized for its use in various industrial and residential applications, such as the synthesis of polymers and epoxy resins. It is also identified as an Endocrine Disrupting Chemical (EDC), necessitating research into its biodegradability and environmental fate. A study demonstrated that the enzyme laccase, from Fusarium incarnatum UC-14, could degrade BPA in a reverse micelles system, eliminating 91.43% of BPA under certain conditions, suggesting a potential method for BPA bioremediation (Chhaya & Gupte, 2013).

Chemical Transformations and Synthesis

  • Research on diamine bis(phenolate) complexes containing the Ti(OEt)–O–Ti(OEt) function has shown potential applications in the field of catalysis and materials science. These complexes, derived from interactions with diamine-bis(phenol) ligands, indicate the versatility of BPA derivatives in synthesizing complex molecular structures with specific functional properties (Nielson & Waters, 2010).

Polymer Synthesis

  • A novel monomer containing a trimethylene moiety, derived from BPA, was synthesized and used to produce a series of new poly(amide-imide)s with varying properties. This research highlights the application of BPA derivatives in creating high-performance materials with potential uses in advanced technologies (Faghihi et al., 2011).

Environmental Fate

  • Understanding the environmental fate of BPA is critical due to its widespread use and potential health impacts. Studies have shown that BPA undergoes biological and nonbiological degradation processes in both terrestrial and aquatic environments, indicating its susceptibility to transformation and the importance of considering its environmental longevity (Im & Löffler, 2016).

Properties

IUPAC Name

[4-[2-(4-acetyloxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-7-9-19-15-21(11-13-23(19)28-17(3)26)25(5,6)22-12-14-24(29-18(4)27)20(16-22)10-8-2/h7-8,11-16H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTZQXNRNNDGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)OC(=O)C)CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889264
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071466-61-9
Record name Phenol, 4,4′-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1′-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071466-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)-, 1,1'-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071466619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)-, 1,1'-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1071466-61-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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